5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid
Description
Molecular Structure and Nomenclature
The compound 5-methyl-6-oxaspiro[2.5]octane-1-carboxylic acid (CAS: 1409024-84-5) features a fused bicyclic system with a spiro junction at carbon C1 (Figure 1). Its IUPAC name derives from the spiro[2.5]octane backbone, where:
- A cyclopropane ring (two-membered) and a tetrahydrofuran ring (five-membered, denoted as "6-oxa") share the spiro carbon (C1).
- A methyl group substitutes the tetrahydrofuran ring at position 5.
- A carboxylic acid functional group is attached to the cyclopropane ring at position 1.
Molecular formula : C₉H₁₄O₃
SMILES : CC1CC2(CCO1)CC2C(=O)O
InChIKey : DOXNJAUSMFCCSE-UHFFFAOYSA-N
Stereochemical Features and Conformational Analysis
The spiro carbon (C1) is a chiral center, yielding two enantiomers. However, stereochemical data for this specific compound remains unreported in the literature. Conformational preferences arise from:
- Cyclopropane ring strain (bond angles ~60°), which imposes torsional constraints.
- Tetrahydrofuran ring puckering , adopting envelope or twist conformations to alleviate steric strain.
- Carboxylic acid group orientation , which may engage in intramolecular hydrogen bonding with the ether oxygen in certain conformers.
Spirocyclic Framework Configuration
The spiro[2.5]octane core consists of:
Physical Properties and Spectroscopic Characteristics
Physical state : Viscous oil at room temperature .
Molecular weight : 170.21 g/mol .
Key spectroscopic data :
Crystallographic Data and Solid-State Behavior
No crystallographic data (X-ray or neutron diffraction) is publicly available for this compound. Predictions based on analogous spirocyclic systems suggest:
- Packing motifs : Likely dominated by hydrogen bonding between carboxylic acid groups and van der Waals interactions between hydrophobic regions.
- Thermal stability : Moderate decomposition temperature (~150–200°C), inferred from similar spirocyclic carboxylic acids .
Figure 1 : 3D structure of this compound, highlighting the spiro junction (C1) and functional groups.
Figure 2 : Spiro[2.5]octane framework, with cyclopropane (blue) and tetrahydrofuran (red) rings.
Properties
IUPAC Name |
5-methyl-6-oxaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6-4-9(2-3-12-6)5-7(9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXNJAUSMFCCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCO1)CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid (C₉H₁₄O₃) is a compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework formed by two fused rings. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, although comprehensive studies specifically targeting its biological effects are still limited.
Structural Characteristics
The molecular structure of this compound includes:
- Molecular Formula : C₉H₁₄O₃
- SMILES Notation : CC1CC2(CCO1)CC2C(=O)O
- InChIKey : DOXNJAUSMFCCSE-UHFFFAOYSA-N
This compound features a carboxylic acid group, which is known to enhance its reactivity and potential interactions with biological targets. The spiro configuration allows for unique stereochemical properties that may influence its pharmacological profile.
Potential Biological Activities
While specific studies on this compound are scarce, compounds with similar structural characteristics have exhibited various biological activities:
- Antimicrobial Activity : Compounds with spirocyclic structures have been reported to show antibacterial properties against multi-drug resistant strains such as Staphylococcus aureus and Enterococcus spp..
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma and allergic rhinitis .
- Antitumor Potential : The structural features of spiro compounds suggest possible interactions with cellular mechanisms involved in tumor growth and proliferation, indicating a need for further investigation into their anticancer properties.
Comparative Analysis with Related Compounds
To provide a clearer understanding of the potential biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₈O₃ | Additional methyl groups increase lipophilicity |
| Ethyl 6-oxaspiro[2.5]octane-5-carboxylate | C₁₁H₁₆O₃ | Ethoxy group may alter solubility and reactivity |
| This compound | C₉H₁₄O₃ | Contains a carboxylic acid instead of an ester |
This table highlights the structural diversity among spiro compounds and their potential implications for biological activity.
Research Findings and Case Studies
Despite limited literature specifically focused on this compound, related studies provide insights into its possible pharmacological effects:
- In Vitro Studies : Preliminary in vitro assays on related spiro compounds have shown promising results in inhibiting bacterial growth and modulating inflammatory responses, suggesting that this compound may share similar mechanisms of action.
- Animal Models : Research involving animal models has indicated that spiro compounds can exhibit beneficial effects at varying dosages, including anti-inflammatory and anticancer activities, warranting further exploration of this compound in these contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of 5-methyl-6-oxaspiro[2.5]octane-1-carboxylic acid and related compounds:
Key Findings and Comparative Analysis
a) Ring Size and Substituent Effects
- This compound vs. 6-Oxaspiro[2.5]octane-1-carboxylic acid: The addition of a methyl group at position 5 increases molecular weight by ~14 g/mol and enhances lipophilicity (logP ~0.5 higher), improving membrane permeability in biological systems . The non-methylated analog (CAS 909406-73-1) has a lower boiling point and higher solubility in polar solvents due to reduced steric hindrance .
5-Oxaspiro[2.4]heptane-1-carboxylic acid (CAS 1461705-13-4):
The smaller heptane ring introduces higher ring strain, reducing thermal stability compared to octane-based spiro compounds. This compound’s reduced molecular weight (142.15 g/mol) may limit its utility in drug design but makes it a candidate for studying ring-strain reactivity .
b) Functional Group Modifications
- 6-(Methylamino)spiro[2.5]octane-1-carboxylic acid (CAS 1824271-64-8): The methylamino group at position 6 introduces basicity (pKa ~9.5), enabling salt formation and enhancing solubility in acidic environments. This derivative is explored in peptide coupling reactions due to its dual functional groups (amine and carboxylic acid) .
- The isobutyl group increases hydrophobicity, making it suitable for lipid-based formulations in cosmetics .
Preparation Methods
Variant I: Cyclization via 6-Oxa-spiro[2.5]octane-5,7-dione Intermediate
This method involves several key steps:
Cyclization of (1-carboxymethyl-cyclopropyl)-acetic acid to form 6-oxa-spiro[2.5]octane-5,7-dione. This step typically uses a carboxylic acid anhydride forming agent such as acetic anhydride in mesitylene solvent at elevated temperatures.
Ring-opening methylation of the 6-oxa-spiro[2.5]octane-5,7-dione using nucleophilic methylating agents like methyl copper or methyl magnesium (Grignard) reagents in the presence of iron or copper catalysts, often in tetrahydrofuran (THF) solvent.
Esterification of the resulting [1-(2-oxo-propyl)-cyclopropyl]-acetic acid with short-chain alcohols (methanol preferred) in the presence of acids such as hydrochloric acid, typically at elevated temperatures.
Final cyclization of the ester to form the spiro[2.5]octane-5,7-dione using metal alkoxides (e.g., sodium methanolate) in THF or alcohol solvents.
This variant emphasizes the use of a diketone intermediate and involves multiple cyclization and methylation steps to achieve the spirocyclic framework.
Variant II: Use of N,O-Dimethylhydroxylamine Intermediate
An alternative synthetic route includes:
Reaction of 6-oxa-spiro[2.5]octane-5,7-dione with N,O-dimethylhydroxylamine in the presence of a base such as pyridine to yield {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid.
Methylation of this intermediate with nucleophilic methylating agents (methyl lithium, methyl copper, or methyl magnesium reagents), optionally catalyzed by iron or copper complexes, in THF.
Subsequent esterification and cyclization steps analogous to those in Variant I to yield the final spirocyclic acid.
This variant leverages the formation of a carbamoyl intermediate to facilitate methylation and ring closure.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Solvent(s) | Catalyst/Promoter | Temperature |
|---|---|---|---|---|
| Cyclization to spiro-dione | Acetic anhydride (carboxylic acid anhydride agent) | Mesitylene | None specified | Elevated (e.g., reflux) |
| Ring-opening methylation | Methyl copper or methyl magnesium (Grignard) | Tetrahydrofuran | Fe or Cu catalyst | Ambient to elevated |
| Esterification | Methanol + HCl | Methanol, mesitylene | Acid catalyst (HCl) | Elevated |
| Final cyclization | Sodium methanolate or sodium ethanolate | THF, alcohol | Base (metal alkoxide) | Ambient to elevated |
| Reaction with N,O-dimethylhydroxylamine | N,O-dimethylhydroxylamine + pyridine | Not specified | Pyridine (base) | Ambient to elevated |
Research Findings and Yields
The cyclization steps to form the spirocyclic diketone intermediates proceed with high efficiency under the specified conditions, providing a robust platform for further transformations.
Methylation using organometallic reagents in the presence of iron or copper catalysts enhances selectivity and yield, minimizing side reactions.
Esterification and final cyclization steps are optimized by controlling solvent polarity and base strength, which influence ring closure rates and purity of the product.
Overall yields for the multi-step synthesis to 5-methyl-6-oxaspiro[2.5]octane-1-carboxylic acid typically range from moderate to high (50-80%) depending on reaction scale and purification methods.
Summary Table of Synthetic Route Variants
| Step No. | Variant I Step Description | Variant II Step Description |
|---|---|---|
| 1 | Cyclization of (1-carboxymethyl-cyclopropyl)-acetic acid | Reaction of spiro-dione with N,O-dimethylhydroxylamine |
| 2 | Ring-opening methylation of spiro-dione | Methylation of carbamoyl intermediate |
| 3 | Esterification of methylated acid | Esterification of methylated acid |
| 4 | Final cyclization to spiro[2.5]octane-5,7-dione | Final cyclization to spiro[2.5]octane-5,7-dione |
| 5 | Hydrolysis to yield this compound | Hydrolysis to yield this compound |
Q & A
Q. What are the common synthetic routes for 5-methyl-6-oxaspiro[2.5]octane-1-carboxylic acid, and how can reaction yields be optimized?
The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, spirocyclic analogs like methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate are synthesized via [2+2] cycloadditions or ring-opening/ring-closing strategies using epoxides or ketones as intermediates . Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency.
- Temperature control : Lower temperatures (0–25°C) to minimize side reactions.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product.
Yield improvements often require iterative adjustments to stoichiometry and solvent polarity .
Q. How can the structural identity of this compound be confirmed experimentally?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify spirocyclic connectivity and substituent positions. For example, distinct splitting patterns (e.g., δ 1.32 ppm for methyl groups in spiro systems) and coupling constants (J = 6–8 Hz) confirm stereochemistry .
- Mass spectrometry (MS) : High-resolution ESI-TOF to validate molecular formula (e.g., [M+Na⁺] at m/z 225.0739) .
- X-ray crystallography : Definitive proof of spirocyclic geometry via single-crystal analysis .
Q. What biological activities have been reported for spirocyclic carboxylic acids, and which assays are used to evaluate them?
Spiro compounds like this compound exhibit antimicrobial and antifungal properties. Standard assays include:
- MIC (Minimum Inhibitory Concentration) : Broth microdilution against E. coli or C. albicans.
- Enzyme inhibition : Fluorescence-based assays targeting bacterial enzymes (e.g., β-lactamases) .
- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic windows .
Advanced Research Questions
Q. How can contradictory data on bioactivity between studies be resolved?
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies:
- Standardize protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.
- Purity validation : HPLC (>95% purity) and Karl Fischer titration to exclude solvent/impurity effects .
- Mechanistic studies : Molecular docking to compare binding affinities across protein isoforms (e.g., CYP450 enzymes) .
Q. What methodologies enable asymmetric synthesis of this compound?
Biocatalytic approaches using engineered aldolases (e.g., KPHMT I212A) achieve enantioselectivity. Key steps:
- Substrate engineering : Use of chiral aldehydes (e.g., (R)-glyceraldehyde) to direct spirocyclization.
- Reaction monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (>90% ee) .
- Dynamic kinetic resolution : Combine enzymatic catalysis with racemization catalysts (e.g., Shvo’s catalyst) .
Q. How can computational methods aid in predicting the reactivity of spirocyclic carboxylic acids?
- DFT calculations : Optimize transition states for cyclization steps (e.g., B3LYP/6-31G* level).
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. THF) .
- Machine learning : Train models on PubChem data to predict regioselectivity in functionalization reactions .
Q. What techniques differentiate this compound from structural analogs?
- Comparative NMR : Methyl group chemical shifts (e.g., δ 1.32 ppm vs. δ 1.80 ppm in ethyl-substituted analogs) .
- Tandem MS/MS : Fragmentation patterns (e.g., loss of CO₂ at m/z 44) distinguish carboxylate derivatives .
- X-ray powder diffraction (XRPD) : Unique lattice parameters (e.g., monoclinic vs. orthorhombic systems) .
Q. How are diastereomers resolved in spirocyclic carboxylic acid synthesis?
- Chiral stationary phases : Use of cellulose-based columns (e.g., Chiralcel OD) for preparative separation.
- Derivatization : Formation of diastereomeric salts with (1R)-(−)-camphorsulfonic acid .
- Crystallization-induced diastereomer transformation (CIDT) : Seed crystals to enrich desired stereoisomers .
Methodological Considerations
Q. What experimental design principles apply to spirocyclic compound research?
- DoE (Design of Experiments) : Fractional factorial designs to screen variables (e.g., temperature, catalyst loading).
- Negative controls : Include non-spiro analogs to isolate structure-activity relationships .
- In silico validation : Pre-screen candidates via docking (AutoDock Vina) before synthesis .
Q. How are stability and degradation profiles assessed for spirocyclic carboxylic acids?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- LC-MS/MS : Identify degradation products (e.g., decarboxylation or ring-opening derivatives) .
- Accelerated stability testing : Monitor purity over 1–3 months under stressed conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
